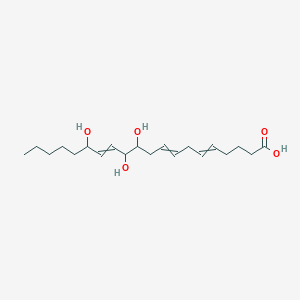
1,8-Dichlorooctan
Übersicht
Beschreibung
1,8-Dichlorooctane is a chloroparaffin. The non-exponentiality of proton spin-lattice relaxation in polycrystalline 1,8-dichlorooctane in Zeeman-quadrupole level-crossing experiments at various frequencies is reported. It has important synthetic applications in food, pharmaceutical, biomedical, electrical and electronic sectors.
Wissenschaftliche Forschungsanwendungen
Adsorption von neu auftretenden Schadstoffen
1,8-Dichlorooctan: wird als Adsorbat verwendet, um die Leistung von kohlenstoffbasierten Materialien zu untersuchen {svg_1}. Diese Anwendung ist in Umweltstudien von entscheidender Bedeutung, bei denen die Adsorptionseigenschaften von Materialien auf ihre Effizienz bei der Erfassung und Entfernung von Schadstoffen aus der Umwelt getestet werden.
Synthese von Eicosanen
Diese Verbindung ist entscheidend für die Herstellung des C20-Rückgrats von 1,20-substituierten Eicosanen, die Phosphat-Kopfgruppen tragen {svg_2}. Diese Eicosane sind von Bedeutung, da sie mit verschiedenen funktionellen Gruppen wie Thiol, Maleimido und aktivierten Carbonsäureester-Molekülen modifiziert werden können, die in biochemischen Anwendungen essentiell sind.
Synthese von planar-chiralen Imidazoliumsalzen
This compound: spielt eine Rolle bei der Synthese von planar-chiralen Imidazoliumsalzen {svg_3}. Diese Salze sind eine Klasse von Verbindungen, die aufgrund ihres potenziellen Einsatzes in der asymmetrischen Katalyse, einem Schlüsselprozess bei der Herstellung enantiomerenreiner Substanzen in der Pharmaindustrie, Interesse geweckt haben.
Herstellung von polymeren Membranen
Die Verbindung wird zur Herstellung von starken Polymermembranen verwendet {svg_4}. Diese Membranen sind wichtig für die Konzentration von Aminosäuren, was Anwendungen sowohl in der Lebensmittelindustrie als auch im pharmazeutischen Bereich hat, wo die Reinigung und Konzentration von Aminosäuren erforderlich ist.
Entwicklung von Biosensoren
This compound: wird zur Herstellung von Biosensoren verwendet {svg_5}. Biosensoren sind analytische Geräte, die eine biologische Reaktion in ein elektrisches Signal umwandeln. Sie werden in der Gesundheitsversorgung häufig zum Nachweis verschiedener Biomoleküle und Krankheitserreger eingesetzt.
Synthese von Perfluorcarbonen
Schließlich wird es bei der Synthese von Perfluorcarbonen verwendet {svg_6}, die eine Vielzahl von biomedizinischen Anwendungen haben. Perfluorcarbone sind bekannt für ihre Fähigkeit, große Volumina an Gasen zu lösen, was bei medizinischen Behandlungen wie künstlichen Blutersatzstoffen und bei der Sauerstoffversorgung von Geweben von Vorteil ist.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,8-dichlorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYMNDFVLNUAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062226 | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-99-4 | |
| Record name | 1,8-Dichlorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane, 1,8-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dichlorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)



![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)


